2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the preparation of intermediate compounds such as 2-chlorophenyl methyl sulfone. This intermediate is then subjected to further reactions involving various reagents and catalysts to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetohydrazides and sulfonyl derivatives, such as:
- 2-Chlorophenyl methyl sulfone
- 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-3-11-27-19-10-9-16(12-20(19)26-4-2)13-23-24-21(25)15-28-14-17-7-5-6-8-18(17)22/h5-10,12-13H,3-4,11,14-15H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
RJKLKPBYMQUVKI-YDZHTSKRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Cl)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Cl)OCC |
Origin of Product |
United States |
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